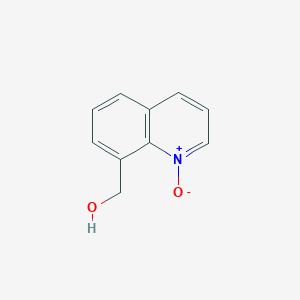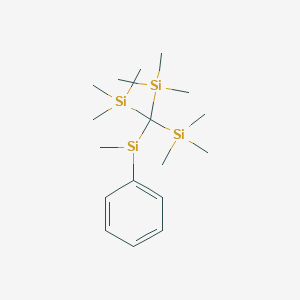
1-Chloro-3-(diethylamino)propan-2-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-(diethylamino)propan-2-ol;hydrochloride is a chemical compound with the molecular formula C7H16ClNO. It is classified as an amino alcohol and is commonly used in organic synthesis. This compound is known for its unique structure, which includes a chloro group, a diethylamino group, and a hydroxyl group, making it versatile in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Chloro-3-(diethylamino)propan-2-ol;hydrochloride can be synthesized through the reaction of 3-(diethylamino)propan-1-ol with hydrochloric acid. The reaction typically involves the following steps:
Starting Material: 3-(diethylamino)propan-1-ol.
Reagent: Hydrochloric acid.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure to ensure the formation of the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The process may include additional purification steps such as recrystallization or distillation to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-3-(diethylamino)propan-2-ol;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can undergo reduction to form different amines
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in an inert atmosphere
Major Products Formed
Substitution: Formation of various substituted amino alcohols.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines
Aplicaciones Científicas De Investigación
1-Chloro-3-(diethylamino)propan-2-ol;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, surfactants, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-Chloro-3-(diethylamino)propan-2-ol;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target and pathway involved. The presence of the chloro and diethylamino groups allows it to form strong interactions with various biological molecules, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Dimethylaminoisopropanol: Similar structure but with dimethylamino instead of diethylamino group.
1-Chloro-3-(dodecylamino)propan-2-ol: Similar structure but with a longer alkyl chain.
Uniqueness
1-Chloro-3-(diethylamino)propan-2-ol;hydrochloride is unique due to its specific combination of functional groups, which provides it with distinct chemical reactivity and biological activity. The presence of both chloro and diethylamino groups makes it versatile for various applications in synthesis and research .
Propiedades
| 73674-93-8 | |
Fórmula molecular |
C7H17Cl2NO |
Peso molecular |
202.12 g/mol |
Nombre IUPAC |
1-chloro-3-(diethylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C7H16ClNO.ClH/c1-3-9(4-2)6-7(10)5-8;/h7,10H,3-6H2,1-2H3;1H |
Clave InChI |
HBBCOMVWDLGCAZ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC(CCl)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(Methanesulfonyl)-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14453962.png)

![Benzoic acid, 4-[(trimethylsilyl)carbonyl]-, methyl ester](/img/structure/B14454016.png)

